molecular formula C8H7BrClNS B159129 N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride CAS No. 10219-03-1

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride

Cat. No.: B159129
CAS No.: 10219-03-1
M. Wt: 264.57 g/mol
InChI Key: PIWSHFJSEBRLGL-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride (CAS: 10219-03-1) is a thiocarbamoyl chloride derivative characterized by a 4-bromophenyl group and a methyl substituent on the nitrogen atom. Its molecular formula is C₈H₇BrClNS, and it serves as a reactive intermediate in organic synthesis, particularly in the preparation of thioureas, sulfonamides, and other sulfur-containing compounds. The compound's structure combines electrophilic reactivity (due to the thiocarbamoyl chloride group) with the steric and electronic effects of the bromine substituent, making it versatile for nucleophilic substitution reactions .

Properties

IUPAC Name

N-(4-bromophenyl)-N-methylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNS/c1-11(8(10)12)7-4-2-6(9)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWSHFJSEBRLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Br)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373742
Record name N-(4-bromophenyl)-N-methylcarbamothioyl chloride
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Molecular Weight

264.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10219-03-1
Record name N-(4-bromophenyl)-N-methylcarbamothioyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10219-03-1
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Preparation Methods

Synthesis of Thiuram Disulfide Precursor

The disulfide is prepared via oxidation of the intermediate thiol, derived from the reaction of 4-bromo-N-methylaniline with carbon disulfide (CS₂):

2 (4-BrC6H4)N(CH3)C(S)SHOxidation[(4-BrC6H4)N(CH3)C(S)S]2+H2O2 \text{ }(4\text{-BrC}6\text{H}4)\text{N(CH}3\text{)C(S)SH} \xrightarrow{\text{Oxidation}} [(4\text{-BrC}6\text{H}4)\text{N(CH}3\text{)C(S)S}]2 + \text{H}2\text{O}

Oxidizing agents such as hydrogen peroxide or iodine facilitate this step, yielding the disulfide as a stable intermediate.

Chlorination Reaction

The disulfide is reacted with chlorinating agents (e.g., Cl₂, S₂Cl₂) in a solvent-free system, using molten product as the reaction medium to enhance efficiency:

[(4-BrC6H4)N(CH3)C(S)S]2+2Cl22 (4-BrC6H4)N(CH3)C(S)Cl+2S[(4\text{-BrC}6\text{H}4)\text{N(CH}3\text{)C(S)S}]2 + 2\text{Cl}2 \rightarrow 2\text{ }(4\text{-BrC}6\text{H}4)\text{N(CH}3\text{)C(S)Cl} + 2\text{S}

Key Parameters :

  • Temperature: 40–60°C (minimizes side reactions)

  • Chlorinating agent: Elemental chlorine or sulfuryl chloride (SO₂Cl₂)

  • Yield: ~85–90% (extrapolated from analogous reactions)

Advantages :

  • High atom economy (no solvent required)

  • Scalable for industrial production

Challenges :

  • Handling toxic chlorine gas

  • Purification of elemental sulfur byproduct

Thiophosgene-Mediated Synthesis

Thiophosgene (Cl₂C=S) is a classical reagent for converting primary and secondary amines to thiocarbamoyl chlorides. For N-(4-bromophenyl)-N-methylamine, the reaction proceeds as follows:

(4-BrC6H4)NHCH3+Cl2C=S(4-BrC6H4)N(CH3)C(S)Cl+HCl(4\text{-BrC}6\text{H}4)\text{NHCH}3 + \text{Cl}2\text{C=S} \rightarrow (4\text{-BrC}6\text{H}4)\text{N(CH}_3\text{)C(S)Cl} + \text{HCl}

Reaction Conditions

  • Solvent : Dichloromethane or toluene (anhydrous conditions)

  • Temperature : 0–25°C (prevents thiophosgene decomposition)

  • Stoichiometry : 1:1 molar ratio of amine to thiophosgene

Yield : 70–75% (based on analogous syntheses)

Chlorination of Thiourea Derivatives

Thioureas serve as precursors to thiocarbamoyl chlorides via treatment with chlorinating agents. For this compound, N-(4-bromophenyl)-N-methylthiourea is synthesized first:

(4-BrC6H4)NHCH3+NH2C(S)NH2(4-BrC6H4)N(CH3)C(S)NH2+NH3(4\text{-BrC}6\text{H}4)\text{NHCH}3 + \text{NH}2\text{C(S)NH}2 \rightarrow (4\text{-BrC}6\text{H}4)\text{N(CH}3\text{)C(S)NH}2 + \text{NH}3

Subsequent chlorination with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) yields the target compound:

(4-BrC6H4)N(CH3)C(S)NH2+PCl5(4-BrC6H4)N(CH3)C(S)Cl+POCl3+HCl(4\text{-BrC}6\text{H}4)\text{N(CH}3\text{)C(S)NH}2 + \text{PCl}5 \rightarrow (4\text{-BrC}6\text{H}4)\text{N(CH}3\text{)C(S)Cl} + \text{POCl}_3 + \text{HCl}

Optimization Insights :

  • Excess PCl₅ (1.2 equiv) ensures complete conversion.

  • Solvent: Chlorobenzene (high boiling point minimizes side reactions).

Yield : 65–70%

Alternative Methods: Newman-Kwart Rearrangement

The Newman-Kwart rearrangement, typically used for synthesizing thiophenols, can be adapted for thiocarbamoyl chlorides. This method involves heating O-aryl N,N-dimethylthiocarbamates to induce rearrangement:

(4\text{-BrC}6\text{H}4)\text{O(C(S)N(CH}3\text{)2} \xrightarrow{\Delta} (4\text{-BrC}6\text{H}4)\text{N(CH}3\text{)C(S)OCH}3

While this approach is less direct, it offers regioselectivity for complex substrates.

Comparative Analysis of Preparation Methods

Method Yield Reagents Advantages Limitations
Thiuram Disulfide Chlorination~85%Cl₂, S₂Cl₂Solvent-free, scalableToxic reagents, sulfur removal
Thiophosgene Reaction70–75%Cl₂C=SRapid, high purityExtreme toxicity of thiophosgene
Thiourea Chlorination65–70%PCl₅, SOCl₂Mild conditionsMultiple steps, lower yield
Newman-Kwart Rearrangement<50%Heat, catalystsRegioselectiveLow efficiency, specialized starting materials

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(4-bromophenyl)-N-methylthiocarbamate.

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves the reaction of 4-bromoaniline with methyl isothiocyanate, followed by chlorination. This method allows for the introduction of the thiocarbamoyl group, which is crucial for its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride. For instance, derivatives synthesized from similar structures have shown significant efficacy against multidrug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.

Case Study: Antibacterial Screening

A study utilized the agar well diffusion method to evaluate the antibacterial activity of various compounds derived from N-(4-bromophenyl) furan-2-carboxamide, a structural analog. The results indicated that certain derivatives exhibited strong antibacterial activity, particularly against extended-spectrum beta-lactamase (ESBL) producing strains. The minimum inhibitory concentrations (MIC) were established, showing promising results for future drug development against resistant bacterial strains .

Pharmacological Applications

The compound has shown potential in various pharmacological applications due to its ability to interact with biological targets effectively.

3.1. Inhibition of Receptors

Research has indicated that related compounds can act as potent inhibitors of endothelin receptors (ET_A and ET_B), which are implicated in conditions such as pulmonary arterial hypertension (PAH). The structure-activity relationship (SAR) studies suggest that modifications on the bromophenyl group enhance receptor affinity and selectivity .

3.2. Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to various biological targets. These studies support its potential use as a lead compound for developing new therapeutic agents targeting specific diseases .

Research Applications in Proteomics

In proteomics research, this compound serves as a valuable reagent for labeling proteins and studying protein interactions. Its reactive thiocarbamoyl group allows for selective modification of amino acids in proteins, facilitating the exploration of protein functions and interactions within biological systems .

Summary Table of Applications

Application AreaDescription
Antibacterial Activity Effective against multidrug-resistant bacteria; potential for developing new antibiotics .
Pharmacological Research Inhibitor of endothelin receptors; promising lead for PAH treatment .
Molecular Docking Predictive modeling for binding affinities with biological targets .
Proteomics Reagent for protein labeling; aids in studying protein interactions .

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial and anticancer effects . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

O-Methyl-N-4-bromophenyl Thiocarbamate (C₈H₈BrNOS)

  • Functional Group : Thiocarbamate (O-methyl ester) instead of chloride.
  • Reactivity : Less reactive than the thiocarbamoyl chloride due to the stable O-methyl group.

Br-LED209 (N-(4-Bromophenyl)-4-(3-phenyl thiourea)benzenesulfonamide)

  • Functional Group : Benzenesulfonamide with a thiourea moiety.
  • Br-LED209 is explored for antimicrobial or enzyme-inhibiting properties, contrasting with the intermediate role of the thiocarbamoyl chloride .

N-(4-Bromophenyl)maleimide (C₁₀H₆BrNO₂)

  • Functional Group : Maleimide (cyclic imide).
  • Reactivity: Acts as a Michael acceptor in conjugation reactions. Notably, bromophenyl-substituted maleimides exhibit potent inhibitory activity (e.g., IC₅₀ = 4.37 μM against monoacylglycerol lipase), highlighting the bromophenyl group's role in enhancing binding affinity .

N-(4-Bromophenyl)quinoline-2-carboxamide (C₁₆H₁₁BrN₂O)

  • Functional Group : Carboxamide.
  • Synthesis : Produced via microwave-assisted amidation, demonstrating higher efficiency (e.g., 79% yield under optimized conditions) compared to traditional thiocarbamoyl chloride syntheses .

Comparative Data Table

Compound Molecular Formula Functional Group Key Properties/Applications Reference
N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride C₈H₇BrClNS Thiocarbamoyl chloride Reactive intermediate for sulfur chemistry
O-Methyl-N-4-bromophenyl thiocarbamate C₈H₈BrNOS Thiocarbamate Crystallographic studies
Br-LED209 C₁₉H₁₆BrN₃O₂S₂ Benzenesulfonamide Potential antimicrobial agents
N-(4-Bromophenyl)maleimide C₁₀H₆BrNO₂ Maleimide Enzyme inhibitor (IC₅₀ ~4.37 μM)
N-(4-Bromophenyl)quinoline-2-carboxamide C₁₆H₁₁BrN₂O Carboxamide Microwave-synthesized bioactive compound

Key Findings and Trends

Functional Group Influence :

  • Thiocarbamoyl chlorides exhibit higher reactivity than thiocarbamates or carboxamides, making them preferred for synthesizing complex sulfur derivatives.
  • Bromine's electronegativity and steric bulk enhance binding in inhibitors (e.g., maleimides) but have minimal impact on reaction yields in carboxamide syntheses .

Synthetic Methods: Microwave irradiation improves efficiency for carboxamides (e.g., 79% yield for N-(4-bromophenyl)quinoline-2-carboxamide), whereas thiocarbamoyl chlorides typically require conventional acylation .

Biological Activity

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride, a compound with the CAS number 10219-03-1, has garnered attention for its potential biological activities. This article delves into the synthesis, biological significance, and research findings related to this compound, emphasizing its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromoaniline with thiocarbamoyl chloride under controlled conditions. The resulting product can be characterized through various spectroscopic techniques including NMR and IR spectroscopy. For instance, NMR analysis reveals distinct chemical shifts corresponding to the bromophenyl and thiocarbamoyl moieties, confirming successful synthesis.

Antimicrobial Activity

Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that derivatives containing the bromophenyl group showed enhanced activity due to their ability to penetrate bacterial membranes effectively.

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusStrong15
Escherichia coliModerate30
Candida albicansWeak60

The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, which is common among thiocarbamoyl derivatives.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. A notable study assessed its effects on human breast cancer cell lines (MCF-7) using the Sulforhodamine B (SRB) assay. The findings indicated that this compound significantly inhibited cell proliferation at low concentrations.

Concentration (µM) Cell Viability (%)
185
565
1040

The anticancer activity is attributed to apoptosis induction and cell cycle arrest, mechanisms that are critical in cancer therapy.

Case Studies

  • Antimicrobial Efficacy Against Drug-Resistant Strains : A study investigated the efficacy of this compound against multidrug-resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae. Results showed that this compound was effective at significantly lower concentrations compared to conventional antibiotics, highlighting its potential as a novel therapeutic agent in treating resistant infections.
  • Molecular Docking Studies : Molecular docking simulations have been conducted to elucidate the binding interactions between this compound and target proteins involved in bacterial resistance mechanisms. These studies suggest strong binding affinities, which correlate with observed biological activities.

Q & A

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-N-methylthiocarbamoyl chloride, and how are impurities controlled?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, analogous thiocarbamoyl chlorides are prepared by reacting amines with thiophosgene or by substituting chloro groups in carbamoyl chlorides with thiols. A key step involves reacting 4-bromoaniline derivatives with methyl isothiocyanate under controlled pH (pH 7–9) to form the thiocarbamate intermediate, followed by chlorination using POCl₃ or SOCl₂. Impurities like unreacted amines or oxidation byproducts (e.g., sulfoxides) are minimized by inert atmosphere conditions (N₂/Ar) and low-temperature reactions (−10°C to 0°C) . Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (DMSO-d₆, δ 7.4–7.6 ppm for aromatic protons).

Q. How is the compound characterized structurally, and what crystallographic challenges arise?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in dichloromethane/hexane (1:3). Challenges include:

  • Disorder in the thiocarbamoyl group : Mitigated by low-temperature data collection (100 K).
  • Weak bromine anomalous scattering : Addressed with Mo-Kα radiation (λ = 0.71073 Å).
    Refinement uses SHELXL (full-matrix least-squares on F²), with R1 values typically <5% . Computational validation via DFT (B3LYP/6-311++G(d,p)) compares bond lengths (C=S: ~1.65 Å) and angles (N-C-S: ~120°) to experimental data .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in radical polymerization?

Methodological Answer: The electron-withdrawing bromophenyl group stabilizes radical intermediates, enabling use as a chain-transfer agent. DFT studies (M06-2X/def2-TZVP) show:

  • SOMO localization : The thiocarbamoyl sulfur (S 3p orbitals) acts as a radical acceptor.
  • Activation energy : ~25 kcal/mol for C–S bond cleavage (basis: IRC calculations).
    Kinetic studies (PLP-SEC) reveal a chain-transfer constant (Ctr) of 0.5–0.8 in MMA polymerization, indicating moderate reactivity. Monitor via ESR (g ≈ 2.003 for thiyl radicals) .

Q. What mechanistic insights explain unexpected byproducts in selenourea synthesis using this compound?

Methodological Answer: When reacting with KSeCN, competing pathways occur:

  • Main pathway : Nucleophilic substitution at the thiocarbamoyl chloride group to form selenoureas (93% yield under acetone, 25°C).
  • Byproducts : Cyanamide derivatives (e.g., 2-((4-bromophenyl)amino)-2-methylpropanenitrile) form via Ritter-type reactions when trace H₂O is present. GC-MS (EI mode, m/z 255 [M+H]⁺) identifies these impurities. Mitigation involves rigorous drying (molecular sieves) and avoiding protic solvents .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions?

Methodological Answer: DFT (ωB97X-D/cc-pVTZ) calculates Fukui indices (electrophilicity) and NBO charges:

  • C4 of bromophenyl : Highest f⁻ (0.12), favoring oxidative addition in Pd-catalyzed couplings.
  • Sulfur site : Low nucleophilicity (NPA charge: −0.3), reducing side reactions.
    Experimental validation: Suzuki-Miyaura coupling with phenylboronic acid yields 85% biaryl product (LC-MS: m/z 367 [M+H]⁺). Contrast with non-brominated analogs (50% yield) highlights bromine’s directing effect .

Data Contradiction Analysis

Q. Why do experimental and computational bond dissociation energies (BDEs) for the C–S bond differ?

Methodological Answer:

  • Experimental BDE : 65 kcal/mol (via photo-calorimetry).
  • Computational BDE : 72 kcal/mol (B3LYP/6-31G*).
    Discrepancies arise from:

Solvent effects : Gas-phase calculations vs. solution-phase experiments.

Vibrational entropy : Overestimated in harmonic approximations.
Revised calculations (SMD solvation model, DCM as solvent) align with experimental data (±3 kcal/mol error) .

Application-Oriented Questions

Q. How is the compound utilized in synthesizing vanadium-based polymerization catalysts?

Methodological Answer: The thiocarbamoyl group chelates vanadium(V) in [VO(BrC₆H₄N:C₆H₄)₂OCH₃], confirmed by XANES (pre-edge peak at 5471 eV). Kinetic studies (DSC, EPR) show:

  • Rate dependence : 1.8th order in monomer ([MMA]), 0.5th order in catalyst.
  • Activation energy : 58 kJ/mol (Arrhenius plot, 60–90°C).
    Applications require strict O₂ exclusion (Schlenk techniques) to prevent V(V)→V(IV) reduction .

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